3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
Description
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Properties
IUPAC Name |
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWXNEQIJREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Bromobenzoyl Chloride
The synthesis typically begins with the conversion of 3-bromobenzoic acid to its corresponding acyl chloride. As demonstrated in analogous systems, treatment with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 2–3 hours) achieves near-quantitative conversion. Key parameters include:
Coupling with 1-Ethylpyrazol-4-amine
The acyl chloride is subsequently reacted with 1-ethylpyrazol-4-amine. This step requires careful control of basic conditions to neutralize HCl generated during the reaction. A representative procedure involves:
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Base : Triethylamine (TEA) or pyridine (1.5–2.0 equiv)
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Solvent : Tetrahydrofuran (THF) or DCM at 0–25°C
-
Reaction time : 4–6 hours
Mechanistic Note : The nucleophilic amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond. Steric hindrance from the ethyl group on the pyrazole may slightly reduce reactivity, necessitating extended reaction times.
Direct Coupling Using Carbodiimide Reagents
Activation of 3-Bromobenzoic Acid
As an alternative to acyl chlorides, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate direct amide coupling. This method avoids handling corrosive SOCl₂ and is preferable for scale-up:
Limitations and Side Reactions
Competitive formation of N-acylurea byproducts is a known challenge. To mitigate this, protocols often include:
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Stoichiometric control : Limiting EDC to 1.2 equiv
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Low-temperature activation : Pre-activating the acid at 0°C before adding the amine
Palladium-Catalyzed Cross-Coupling Strategies
Challenges in Regioselectivity
The electron-withdrawing bromine and amide groups may direct coupling to specific positions. Computational studies suggest that meta-bromine deactivates the ring, slowing transmetallation steps and necessitating higher catalyst loadings.
One-Pot Tandem Synthesis
Integrated Bromination and Amidation
Recent advances enable sequential bromination and amidation in a single vessel, reducing purification steps. A typical sequence involves:
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Bromination : NBS (1.1 equiv) in CCl₄ under UV light (25°C, 2 hours)
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Amidation : In situ addition of EDC/HOBt and 1-ethylpyrazol-4-amine
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Overall yield : 50–60%
Solvent and Temperature Optimization
Mixed solvents like DCM/acetonitrile (3:1) improve compatibility between bromination and amidation steps. Elevated temperatures (40°C) during amidation enhance kinetics but risk decomposition of the brominated intermediate.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | 70–85 | >98 | High efficiency, minimal byproducts | Requires SOCl₂ handling |
| Carbodiimide Activation | 65–75 | 95–97 | Avoids corrosive reagents | N-Acylurea formation |
| Suzuki Coupling | 60–70 | 90–95 | Modular for diverse pyrazoles | High catalyst cost, regioselectivity |
| Tandem Synthesis | 50–60 | 85–90 | Reduced purification steps | Lower overall yield |
Scale-Up Considerations and Industrial Relevance
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, 24h, 25°C | 65–75 | >95% |
| Purification | Hexane:EtOAc (3:1 → 1:1) | 85–90 | >98% |
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, ethylpyrazole integration) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 334.03 g/mol).
- HPLC : Purity >98% using a C18 column (ACN/water + 0.1% TFA) .
- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data .
Advanced: How can researchers resolve contradictory spectral data during structural analysis?
Methodological Answer:
Contradictions (e.g., unexpected NOEs in NMR or fragmentation patterns in MS) require:
Cross-Validation : Compare with analogs (e.g., 3-chloro-N-(pyrazolyl)benzamide derivatives ).
Computational Modeling : DFT calculations (Gaussian 16) to predict NMR shifts or MS fragments .
Alternative Techniques : Use 2D NMR (COSY, HSQC) or isotopic labeling to confirm connectivity .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Derivatization : Modify the bromine substituent (e.g., replace with Cl, CF₃) or pyrazole alkyl chain (ethyl → propyl) .
Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .
Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity .
Q. Table 2: Example SAR Modifications
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Br | Parent compound | 12 µM (Kinase X) |
| 3-CF₃ | Increased hydrophobicity | 8 µM |
| 1-Propylpyrazole | Extended alkyl chain | 15 µM |
Advanced: How can computational modeling enhance the understanding of this compound’s mechanism of action?
Methodological Answer:
Docking Studies (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
QSAR Modeling : Develop predictive models using descriptors like polar surface area or H-bond donors .
Advanced: How should researchers design experiments to evaluate in vitro bioactivity while minimizing artifacts?
Methodological Answer:
Controls : Include vehicle (DMSO), positive controls (e.g., staurosporine for kinases), and counter-screens for off-target effects .
Dose-Response : Use 8–12 concentrations (0.1–100 µM) with triplicate measurements.
Cytotoxicity Assays : Parallel testing on non-target cells (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
